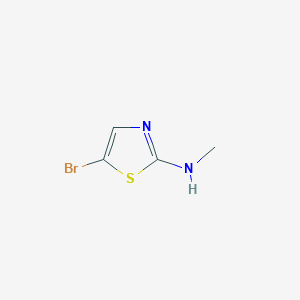

5-Bromo-N-methyl-1,3-thiazol-2-amine

Description

Overview of Thiazole (B1198619) Chemistry and its Versatility as a Molecular Scaffold

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. nih.govbiosynth.comresearchgate.net This fundamental structure is a cornerstone in medicinal chemistry, found in a variety of natural products, such as vitamin B1 (thiamine), and in numerous synthetic compounds with diverse biological activities. biosynth.comresearchgate.net The presence of both a sulfur atom, which can act as an electron donor, and a nitrogen atom, which is readily protonated, imbues the thiazole ring with unique chemical reactivity. acs.org

The versatility of the thiazole scaffold stems from its ability to be readily modified at various positions, allowing for the creation of a vast library of derivatives with a wide range of physicochemical properties. biosynth.comsigmaaldrich.com This adaptability makes it a "privileged scaffold" in drug design, meaning it can bind to multiple biological targets with high affinity. biosynth.com Thiazole derivatives are integral components in the development of drugs with applications as anticancer, antibacterial, antifungal, and anti-inflammatory agents. sigmaaldrich.combldpharm.com The aromatic nature of the thiazole ring, arising from the delocalization of pi (π) electrons, contributes to the stability and specific three-dimensional conformations of molecules containing this moiety. nih.gov

The Importance of Halogenated Thiazole Derivatives in Organic and Medicinal Chemistry

The introduction of halogen atoms, such as bromine, onto the thiazole ring significantly influences the molecule's properties and reactivity. Halogenation, particularly at the 5-position, is a common strategy in the synthesis of advanced thiazole derivatives. jocpr.com The halogen atom can act as a leaving group in nucleophilic substitution reactions, providing a direct route to introduce a variety of functional groups at that position. jocpr.comechemi.com

From a medicinal chemistry perspective, halogen substituents can enhance the biological activity of a molecule. For instance, the presence of a bromo substituent on the phenyl ring of a thiazole moiety has been shown to contribute to antihyperglycemic effects in certain compounds. mdpi.com Furthermore, halogenation can modulate a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties within a biological system. In some instances, halogen substitution, such as a 5-bromo substituent on a 7-azaindole (B17877) core attached to a thiazole, has been found to enhance the inhibitory activity against specific enzymes like Fyn kinase. acs.org The electronegativity and size of the halogen atom can also lead to specific interactions, such as halogen bonding, with biological targets, thereby influencing binding affinity and selectivity. sigmaaldrich.com

Rationale for In-Depth Academic Investigation of 5-Bromo-N-methyl-1,3-thiazol-2-amine and its Analogs

The specific compound, this compound, is of interest to the research community primarily as a versatile building block in organic synthesis. Its structure combines the key features of a halogenated thiazole with a methylamino group, offering multiple points for chemical modification. The bromine atom at the 5-position serves as a reactive handle for introducing further complexity through cross-coupling reactions or nucleophilic displacements.

Academic investigations into this compound and its analogs are driven by the quest for novel molecules with specific biological activities. For example, research into related structures, such as 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, highlights their use as precursors in the synthesis of compounds with multiple thiazole rings, which are explored for their potential antimicrobial properties. nih.gov The core structure of 2-aminothiazole (B372263) is a known scaffold for designing inhibitors of various enzymes and receptors. nih.gov

The study of analogs of this compound allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substituents on the thiazole ring, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a biological target. For example, studies on related thiazole derivatives have shown that the nature of the substituent on the amino group and modifications on other parts of the thiazole ring can significantly impact their activity as potential inhibitors of cancer cell migration. mdpi.com The investigation of such analogs is crucial for developing new therapeutic agents and understanding the fundamental principles of molecular recognition in biological systems.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37653-33-1 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₄H₅BrN₂S | sigmaaldrich.com |

| Molecular Weight | 193.06 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| InChI Key | UMAGIJRKXXQSNN-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | CNc1ncc(Br)s1 | sigmaaldrich.com |

Related Halogenated Thiazole Compounds in Research

| Compound Name | CAS Number | Molecular Formula | Application/Significance |

| 2-Amino-5-bromothiazole | 3034-22-8 | C₃H₃BrN₂S | Intermediate in chemical synthesis. nih.gov |

| 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide | 304510-03-0 | C₉H₇BrN₂O₂S | Building block for pharmaceutical testing. biosynth.com |

| 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine | Not specified | C₁₁H₁₁BrN₂O₂S | Studied for its crystal structure and hydrogen bonding motifs. nih.gov |

| 2-Bromo-5-methyl-1,3-thiazole | 41731-23-1 | C₄H₄BrNS | A research chemical and building block. sigmaaldrich.com |

| 5-[(3-bromophenyl)methyl]-1,3-thiazol-2-amine | Not specified | C₁₀H₉BrN₂S | Investigated for its physicochemical properties. uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c1-6-4-7-2-3(5)8-4/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAGIJRKXXQSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo N Methyl 1,3 Thiazol 2 Amine and Its Derivatives

Direct Synthesis Approaches to 5-Bromo-N-methyl-1,3-thiazol-2-amine

Directly synthesizing this compound involves constructing the N-methylated thiazole (B1198619) ring and subsequently brominating it, or by incorporating the bromo-substituent during the ring formation.

Specific Reaction Pathways for N-Methylated 5-Bromothiazol-2-amines

One of the most versatile methods for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.govnih.govresearchgate.net To obtain the N-methylated product directly, N-methylthiourea can be used as the thioamide component. The general reaction involves the condensation of an appropriate α-halocarbonyl compound with N-methylthiourea. For instance, the reaction of a suitable α,α-dihalo or α-bromo-α-formyl ketone with N-methylthiourea would lead to the formation of the 2-(methylamino)thiazole ring system. Subsequent bromination at the 5-position, if not already incorporated, would yield the final product.

Another pathway involves the direct N-methylation of 5-bromo-1,3-thiazol-2-amine. This can be achieved using various methylating agents. Common reagents for N-methylation include methyl iodide, dimethyl sulfate, or diazomethane. The reaction conditions, such as the choice of solvent and base, are crucial to ensure selective methylation on the exocyclic amino group rather than the endocyclic nitrogen atom.

Challenges and Optimization in Direct Synthesis

The direct synthesis of this compound is not without its challenges. A primary hurdle is achieving regioselectivity. During the Hantzsch synthesis, the use of unsymmetrical α-halocarbonyl compounds can lead to the formation of isomeric products.

Furthermore, the N-methylation of 5-bromo-1,3-thiazol-2-amine presents its own set of challenges. The 2-aminothiazole (B372263) scaffold possesses two potentially nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic ring nitrogen. This can lead to the formation of a mixture of N-methylated products. Optimization of the reaction conditions is therefore critical. The use of a suitable base and a less reactive methylating agent can favor methylation on the more nucleophilic exocyclic amine. For example, using a milder base can prevent the deprotonation of the less acidic ring nitrogen.

Another challenge lies in the potential for over-methylation, leading to the formation of a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction time is necessary to maximize the yield of the desired mono-methylated product.

Synthetic Routes to 5-Bromo-1,3-thiazol-2-amine as a Precursor

A common and often more controlled approach to synthesizing this compound is through the preparation of the 5-bromo-1,3-thiazol-2-amine precursor, followed by N-methylation.

Halogenation of 2-Aminothiazole Derivatives via Addition-Elimination Mechanisms

The bromination of 2-aminothiazole derivatives typically proceeds through an electrophilic aromatic substitution, which is mechanistically described as an addition-elimination pathway. lookchem.comzenodo.org The electron-donating amino group at the 2-position activates the thiazole ring, directing electrophilic attack to the 5-position. The reaction involves the initial attack of the electrophile (Br+) on the C5 carbon, forming a σ-complex intermediate. Subsequent elimination of a proton restores the aromaticity of the thiazole ring, yielding the 5-bromo-2-aminothiazole.

Hantzsch-Type Condensation Reactions for Thiazole Ring Formation

The Hantzsch synthesis is a cornerstone in thiazole chemistry and is widely employed for the preparation of 2-aminothiazoles. nih.govnih.govresearchgate.netwikipedia.org This method involves the reaction of an α-halocarbonyl compound with a thiourea (B124793). The reaction mechanism is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The versatility of this method allows for the synthesis of a wide range of substituted 2-aminothiazoles by varying the starting materials.

| Reactant 1 | Reactant 2 | Product | Reference(s) |

| α-Haloketone | Thiourea | 2-Aminothiazole | nih.govnih.govresearchgate.net |

| α-Bromoacetyl compound | N-methylthiourea | 2-(Methylamino)thiazole | wikipedia.org |

Strategies for Selective Bromination at the 5-Position

Achieving selective bromination at the C5 position of the 2-aminothiazole ring is crucial for the synthesis of the desired precursor. Direct bromination with elemental bromine can sometimes lead to the formation of polybrominated byproducts. Therefore, milder and more selective brominating agents are often preferred.

N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of activated aromatic rings, including 2-aminothiazoles. nih.govmdpi.com The reaction is typically carried out in a suitable solvent like chloroform (B151607) or carbon tetrachloride.

Another effective method involves the use of copper(II) bromide (CuBr2). This reagent has been shown to be highly regioselective for the bromination of 2-aminothiazoles at the 5-position, often providing high yields under mild conditions. jocpr.com

Biocatalytic approaches have also been explored for the halogenation of aminothiazoles. Vanadium-dependent haloperoxidases, for instance, can catalyze the bromination of 2-aminothiazoles at the 5-position under mild, aqueous conditions. researchgate.net

| Brominating Agent | Substrate | Product | Key Advantages | Reference(s) |

| N-Bromosuccinimide (NBS) | 2-Aminothiazole | 5-Bromo-1,3-thiazol-2-amine | Mild conditions, good selectivity | nih.govmdpi.com |

| Copper(II) Bromide (CuBr2) | 2-Aminothiazole | 5-Bromo-1,3-thiazol-2-amine | High regioselectivity, high yield | jocpr.com |

| Vanadium-dependent haloperoxidase | 2-Aminothiazole | 5-Bromo-1,3-thiazol-2-amine | Mild, aqueous conditions, environmentally benign | researchgate.net |

Strategies for N-Methylation of Aminothiazoles

N-methylation of the exocyclic amine on a thiazole ring is a key transformation for producing compounds such as this compound. The selection of a methylation strategy is crucial for achieving high yield and selectivity, avoiding undesired reactions at the heterocyclic nitrogen atoms.

The alkylation of the amine group in aminothiazoles is a fundamental method for introducing N-alkyl substituents. This nucleophilic substitution reaction typically involves treating the aminothiazole with an alkylating agent. However, the presence of multiple nucleophilic nitrogen atoms in aminothiazole derivatives—the exocyclic amine and the ring nitrogen(s)—can lead to a mixture of products. The regioselectivity of the alkylation is often influenced by steric hindrance and the relative basicity of the nitrogen atoms. rsc.org For instance, in some bicyclic thiazolo[4,5-d] mdpi.comnih.govnih.govtriazole systems, alkylation preferentially occurs at the N2 position due to steric hindrance from adjacent groups, which can prevent reaction at other ring nitrogens. rsc.org

Commonly used reagents for general N-alkylation include alkyl halides (e.g., methyl iodide) and sulfates (e.g., dimethyl sulfate). The reaction conditions, such as the choice of solvent and base, are optimized to favor methylation of the desired exocyclic amine.

Achieving selective N-methylation of the exocyclic amine requires careful selection of reagents and reaction conditions to overcome the challenge of competing N-alkylation at the ring nitrogen. Modern synthetic chemistry offers several solutions to enhance regioselectivity.

One approach involves the use of specialized methylating agents. N,N-dimethylformamide dimethylacetal (DMF-DMA) has been investigated as a suitable reagent for the methylation of NH-containing heterocycles, often providing high yields of the corresponding N-methyl derivatives. researchgate.net Another strategy is biocatalysis, where engineered and natural methyltransferases can perform highly regioselective N-methylation on various heterocycles, including imidazoles and benzimidazoles, which share features with thiazoles. nih.gov These enzymatic methods operate under mild conditions and can achieve regiomeric ratios greater than 99:1 using simple reagents like methyl tosylate. nih.gov

The table below summarizes various reagents used for methylation, highlighting their potential application in selective synthesis.

| Reagent Class | Specific Reagent | Typical Application/Selectivity | Reference |

|---|---|---|---|

| Classical Alkylating Agents | Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄) | General methylation; selectivity can be poor without optimization. | dntb.gov.ua |

| Formamide-Based Reagents | N,N-Dimethylformamide dimethylacetal (DMF-DMA) | Effective for methylating NH-containing heterocycles with high yields. | researchgate.net |

| Reductive Amination | Formaldehyde with a reducing agent (e.g., NaBH₃CN) | Classic Eschweiler-Clarke conditions for N-methylation of primary/secondary amines. | dntb.gov.ua |

| Biocatalysts | Engineered Methyltransferases | High regioselectivity for N-methylation of heterocycles under mild conditions. | nih.gov |

| Green Reagents | Dimethyl Carbonate (DMC) | An environmentally benign methylating agent, often used with a catalyst. | dntb.gov.ua |

Convergent and Multi-step Synthesis for Analogs of this compound

The synthesis of analogs often relies on convergent or multi-step pathways where complex molecules are assembled from pre-functionalized building blocks. This allows for structural diversity and efficient production.

While not directly leading to the 5-bromo title compound, 2-amino-4-methylthiazole (B167648) and its isomers are common starting points for building more complex analogs. For instance, 2-(2-benzylidene hydrazinyl)-4-methylthiazole has been used as a precursor in three-component reactions to generate novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. nih.govmdpi.com Similarly, 2-amino-4-methylthiazole can undergo halogenation at the 5-position, followed by nucleophilic substitution to introduce various functional groups. jocpr.com This highlights a general strategy where a core thiazole, such as a methyl-substituted aminothiazole, is first synthesized and then elaborated through sequential functionalization steps like halogenation and coupling reactions. jocpr.comnih.gov

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide, is a classic method that is frequently adapted into one-pot procedures. mdpi.comijcce.ac.ir

Recent advancements have focused on developing greener and more efficient catalytic systems for these reactions. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, achieving yields between 79% and 90%. mdpi.com Another approach utilizes enzymes, such as trypsin from porcine pancreas, to catalyze the one-pot multicomponent synthesis of thiazoles under mild conditions with yields up to 94%. nih.gov These methods demonstrate the versatility of one-pot strategies in generating diverse thiazole structures efficiently. mdpi.comnih.govacgpubs.org

The following table details examples of one-pot thiazole syntheses.

| Reactants | Catalyst/Medium | Key Features | Yield | Reference |

|---|---|---|---|---|

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica (B1680970) supported tungstosilisic acid | Green method, reusable catalyst, conventional heating or ultrasonic irradiation. | 79-90% | mdpi.com |

| Secondary amine, benzoyl isothiocyanate, dialkyl acetylenedicarboxylate | Trypsin from porcine pancreas (PPT) in ethanol | Chemoenzymatic, mild conditions (45 °C), easy workup. | Up to 94% | nih.gov |

| 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, phenacyl bromides | Ethanol (reflux) | Three-component reaction for novel bis-thiazole derivatives. | N/A | nih.gov |

| α-bromo ketone, KSCN, primary amine | Supported-reagent system (KSCN/SiO₂, RNH₃OAc/Al₂O₃) | Two-step, one-pot procedure with easy filtration-based workup. | High | rsc.org |

Catalysis is indispensable in modern thiazole chemistry for both ring formation and subsequent functionalization. Catalysts can enhance reaction rates, improve yields, and control selectivity.

Synthesis:

Acid/Base Catalysis: Simple catalysts like triethylamine (B128534) or orthophosphoric acid are often used in condensation reactions to form the thiazole ring. ijcce.ac.iranalis.com.my

Heterogeneous Catalysis: Solid-supported catalysts, such as silica chloride or chitosan-based materials, offer advantages like easy separation and reusability, contributing to greener synthetic processes. rsc.orgnih.gov Chitosan, a natural biopolymer, has been noted for its potential in organic catalysis due to its eco-friendliness and modifiable structure. nih.gov

Functionalization:

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as Suzuki-Miyaura and Stille couplings, are powerful tools for introducing aryl or alkyl groups onto the thiazole ring. nih.govnumberanalytics.com These methods typically involve reacting a halo-thiazole (e.g., a bromo-thiazole) with a boronic acid or an organostannane compound. nih.govnumberanalytics.com

C-H Activation: Direct C-H activation is an emerging strategy that allows for the functionalization of thiazole C-H bonds without the need for pre-halogenation. Copper-catalyzed arylation of heterocycle C-H bonds by aryl iodides is one such method. organic-chemistry.org

These catalytic approaches provide a flexible and powerful toolkit for synthesizing a vast array of functionalized thiazole derivatives for various applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-Bromo-N-methyl-1,3-thiazol-2-amine would display characteristic absorption bands.

N-H Stretch: As a secondary amine (R₂NH), a single, weak to medium intensity band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com The presence of a single band distinguishes it from a primary amine, which would show two bands in this region. orgchemboulder.com

C-H Stretch: Absorptions corresponding to the stretching of the sp³ hybridized C-H bonds of the methyl group would appear in the 2960-2800 cm⁻¹ region.

C=N and C=C Stretch: The thiazole (B1198619) ring contains C=N and C=C bonds. These aromatic ring stretching vibrations typically appear in the 1650-1450 cm⁻¹ region.

C-N Stretch: The stretching vibration for the C-N bond of an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com

C-Br Stretch: The vibration associated with the carbon-bromine bond is found in the fingerprint region at lower wavenumbers, generally around 550 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3350 - 3310 |

| Methyl (C-H) | Stretch | 2960 - 2800 |

| Thiazole Ring (C=N, C=C) | Ring Stretch | 1650 - 1450 |

| Aromatic Amine (C-N) | Stretch | 1335 - 1250 |

| Bromoalkene (C-Br) | Stretch | ~550 |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and providing structural clues based on fragmentation patterns.

Molecular Ion Peak: The molecular formula is C₄H₅BrN₂S. nih.gov Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit a characteristic pair of molecular ion peaks of almost equal intensity:

[M]⁺: at m/z corresponding to the molecule with ⁷⁹Br.

[M+2]⁺: at m/z corresponding to the molecule with ⁸¹Br.

Fragmentation Pattern: Thiazoles are known to form abundant molecular ions. semanticscholar.org A common fragmentation pathway for aliphatic amines is α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In this molecule, this could involve the cleavage of the N-CH₃ bond or, more likely, fragmentation of the thiazole ring itself. A plausible fragmentation could be the loss of a methyl radical (•CH₃) from the molecular ion.

| Ion | Description | Expected m/z |

|---|---|---|

| [C₄H₅⁷⁹BrN₂S]⁺ | Molecular Ion (M⁺) | ~192 |

| [C₄H₅⁸¹BrN₂S]⁺ | Molecular Ion Isotope (M+2)⁺ | ~194 |

| [M - CH₃]⁺ | Loss of a methyl radical | ~177 / 179 |

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid, including bond lengths and angles. While a specific crystal structure for this compound was not found in the searched literature, data from closely related thiadiazole derivatives can provide expected values. researchgate.net

The thiazole ring is expected to be essentially planar. The N-methylamino group would be attached at the C2 position, and the bromine atom at the C5 position. In the crystal lattice, intermolecular hydrogen bonding between the amine proton (N-H) and a nitrogen atom of an adjacent molecule is a potential feature that could influence the packing arrangement. researchgate.net

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Geometry | Thiazole Ring | Planar |

| Dihedral Angle | Angle between substituents and the ring | Minimal |

| Intermolecular Forces | Potential interactions in solid state | N-H···N hydrogen bonding |

Reactivity and Derivatization Pathways of 5 Bromo N Methyl 1,3 Thiazol 2 Amine

Cross-Coupling Reactions at the 5-Position (e.g., Suzuki, Sonogashira, Heck)

The bromine atom at the 5-position of the thiazole (B1198619) ring is a key handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For 5-bromothiazoles, Suzuki, Sonogashira, and Heck couplings are particularly effective for creating novel derivatives. researchgate.net

A general procedure for these cross-coupling reactions often involves an inert atmosphere, a suitable solvent like N-Methyl-2-pyrrolidone (NMP), a palladium catalyst, and a base. researchgate.netbeilstein-archives.org For instance, Suzuki and Heck reactions on similar 5-bromothiazole systems have been optimized at temperatures around 120 °C, while Sonogashira reactions are more efficient at a lower temperature of 80 °C to prevent side reactions like the polymerization of the alkyne coupling partner. researchgate.net

Palladium-Catalyzed Coupling Reactions of Brominated Thiazoles

Palladium catalysis is the cornerstone of cross-coupling chemistry for brominated thiazoles. The versatility of palladium catalysts, often in the form of Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0), allows for the efficient coupling of aryl and vinyl halides with a variety of partners. researchgate.netbeilstein-archives.org The general mechanism for these reactions (Suzuki, Heck, Sonogashira) involves three key steps: oxidative addition of the bromothiazole to the Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and finally, reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a powerful method for forming C-C bonds. For brominated heterocycles, this reaction is typically carried out in the presence of a palladium catalyst and a base, such as sodium carbonate or potassium phosphate, in a solvent mixture like dioxane/water. nih.govlibretexts.org Ligand-free Suzuki coupling methodologies have also been developed for sterically hindered substrates, where the nitrogen atom of the heterocyclic ring may participate in forming a stabilizing palladacyclic intermediate. nih.gov

The Heck reaction facilitates the vinylation of aryl or vinyl halides with alkenes. organic-chemistry.org This transformation is also palladium-catalyzed and has been successfully applied to bromo-heterocycles. beilstein-journals.org The reaction typically employs a palladium source like Pd(OAc)₂, a phosphine ligand, and a base. beilstein-journals.org

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is co-catalyzed by palladium and copper complexes and is a vital tool for introducing alkynyl moieties onto the thiazole scaffold.

| Reaction Type | Catalyst System | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ or Pd₂(dba)₃ | Na₂CO₃ or K₃PO₄ | NMP or Dioxane/H₂O | 120 °C | researchgate.netnih.gov |

| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | NMP | 120 °C | researchgate.netbeilstein-journals.org |

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | NMP / THF | 80 °C | researchgate.net |

Investigation of Other Transition Metal-Catalyzed Coupling Methods

While palladium remains the most widely used metal for these transformations, research into other transition metal catalysts is ongoing. However, for the cross-coupling of brominated thiazoles, palladium-based systems are the most extensively documented and have proven to be highly efficient and versatile. researchgate.netnih.govrsc.org

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C5 position of the thiazole ring is susceptible to nucleophilic substitution, particularly with strong nucleophiles. This reactivity allows for the direct displacement of the bromide ion to introduce a variety of functional groups. Halogenation of 2-aminothiazoles typically occurs at the 5-position through an addition-elimination mechanism, and the resulting 5-halothiazole can then react with nucleophiles.

For example, reactions with sodium sulfide (Na₂S) or various amines can displace the bromine atom to form 5-thioether or 5-amino derivatives, respectively. One study demonstrated a two-step, one-pot protocol involving the initial bromination of a 2-aminothiazole (B372263) using CuBr₂, followed by the addition of a nucleophile (such as Na₂S or an amine) to yield the 5-substituted product in good yield. This approach avoids the isolation of the potentially less stable bromo intermediate.

Reactions at the Exocyclic Amine Functionality (N-Alkylation, N-Acylation, Imine Formation)

The exocyclic N-methylamino group provides another site for derivatization, allowing for modifications that can significantly alter the compound's properties.

N-Alkylation: The secondary amine can undergo N-alkylation with alkyl halides. This reaction typically requires a base to deprotonate the amine, rendering it more nucleophilic. acs.org For similar 2-aminothiazole systems, bases such as potassium carbonate (K₂CO₃) in solvents like dimethylformamide (DMF) have been used effectively. researchgate.net The reaction proceeds via nucleophilic attack of the deprotonated amine on the alkyl halide.

N-Acylation: N-acylation is a common transformation for 2-aminothiazoles, introducing an amide functionality. umpr.ac.idnih.gov This is typically achieved by reacting the amine with an acylating agent such as an acid chloride or anhydride in the presence of a base like triethylamine (B128534). nih.gov Interestingly, direct N-acetylation of 2-aminobenzothiazoles has been achieved using acetic acid, providing an alternative to more moisture-sensitive acylating agents like acetyl chloride or acetic anhydride. umpr.ac.id

Imine Formation: The secondary amine of 5-Bromo-N-methyl-1,3-thiazol-2-amine cannot directly form a neutral imine (C=N-R) through reaction with aldehydes or ketones, as this process requires a primary amine (R-NH₂). pressbooks.publumenlearning.com The reaction of a secondary amine with a carbonyl compound, under acidic catalysis, leads to the formation of an enamine, provided the carbonyl compound has an alpha-hydrogen. pressbooks.publumenlearning.com The mechanism proceeds through the initial nucleophilic addition of the amine to the carbonyl to form a carbinolamine intermediate. openochem.org After protonation of the hydroxyl group, water is eliminated to form an iminium ion. pressbooks.pub Since the nitrogen in the iminium ion lacks a proton to eliminate, a proton is instead removed from an adjacent carbon (the α-carbon) to yield the final enamine product. pressbooks.pub

Transformations and Functionalization of the Thiazole Ring System

The thiazole ring is an electron-rich heteroaromatic system, which influences its reactivity. nih.gov While the 5-position is blocked by a bromine atom, other positions on the ring or the ring system as a whole can potentially undergo transformations. The functionalization of the thiazole ring is a key strategy in medicinal chemistry to develop new therapeutic agents. benthamdirect.comnih.gov The inherent reactivity of the thiazole core allows it to undergo various reactions, including cycloadditions and transformations into other heterocyclic systems under specific conditions. nih.gov For example, fused thiazolo-triazole systems have been synthesized and subsequently functionalized through reactions like SNAr, metal-catalyzed couplings, and radical alkylations, demonstrating the capacity of the thiazole core to serve as a platform for complex molecular architectures. elsevierpure.com

Exploration of Novel Reaction Pathways and Mechanisms

The development of novel reaction pathways for thiazole derivatives is an active area of research. Modern synthetic methods focus on principles of green chemistry, such as one-pot syntheses and the use of environmentally benign solvents and catalysts. nih.gov For instance, transition-metal-free decarboxylative bromination has been reported as an efficient method for preparing aryl bromides from electron-rich aromatic acids, which could be relevant for the synthesis of precursors to the title compound. researchgate.net Furthermore, palladium-catalyzed oxidative C–H/C–H cross-coupling reactions have been developed to directly link heterocycles like benzothiazoles with thiophenes and thiazoles, showcasing advanced C-H activation strategies that could potentially be adapted for novel derivatizations. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For a molecule like 5-Bromo-N-methyl-1,3-thiazol-2-amine, DFT calculations could provide significant insights into its fundamental chemical properties. Such studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties based on this optimized structure.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Illustrative Table of FMO-Derived Reactivity Descriptors The following table illustrates the type of data that would be generated from a DFT analysis of this compound. Specific values are not provided due to the absence of published research.

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool derived from DFT calculations. It illustrates the charge distribution on the surface of a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these would likely be around the nitrogen and sulfur atoms of the thiazole (B1198619) ring.

Blue: Regions of positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These would be expected near the hydrogen atoms of the methyl and amine groups.

Green: Regions of neutral or near-zero potential.

An MEP map would be instrumental in understanding the intermolecular interaction patterns of this compound, which is crucial for predicting its binding behavior with biological targets.

DFT calculations can also be used to predict the thermodynamic properties of this compound at different temperatures. These properties, including enthalpy (H), entropy (S), and Gibbs free energy (G), are essential for understanding the stability and spontaneity of chemical reactions involving the compound. By calculating these parameters, researchers can predict the equilibrium constants and thermal stability of the molecule under various conditions.

Illustrative Table of Calculated Thermodynamic Properties This table is a representation of the data that would be obtained from computational frequency analysis. Specific values are not provided due to a lack of published data.

| Thermodynamic Parameter | Description |

| Zero-point vibrational energy | The energy of the molecule at 0 K. |

| Enthalpy (H) | The total heat content of the system. |

| Entropy (S) | The measure of disorder or randomness in the system. |

| Gibbs Free Energy (G) | The energy available to do useful work. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature by one degree. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. An MD simulation of this compound, typically in a solvent like water, would reveal its conformational landscape—the range of shapes the molecule can adopt—and how it interacts with its environment. This information is critical for understanding how the molecule might bind to a receptor, as both the ligand and the protein are flexible entities. An MD simulation could track the fluctuations in bond lengths, angles, and dihedral angles, providing a realistic picture of the molecule's behavior in a biological context.

Quantum Chemical Calculations for Prediction of Spectroscopic Properties

Quantum chemical calculations, particularly using DFT and its time-dependent extension (TD-DFT), can predict various spectroscopic properties of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its electronic transitions.

Infrared (IR) and Raman Spectra: Calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule. This helps in the assignment of experimental IR and Raman spectral bands.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to validate the structure.

UV-Visible Spectra: TD-DFT can predict the electronic absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*), which correspond to the absorption of light in the ultraviolet-visible range.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Pharmacokinetic Profiling

In the early stages of drug discovery, in silico tools are used to predict the ADMET properties of a compound, which helps in assessing its potential as a drug candidate. Although a dedicated ADMET study for this compound is not published, some basic physicochemical properties, which are inputs for ADMET models, are available from public databases. These properties can be used to make preliminary assessments based on established rules like Lipinski's Rule of Five, which predicts drug-likeness.

Table of Predicted Physicochemical and ADMET-related Properties The following table includes computationally predicted data from various chemical databases. These values are for preliminary assessment and are not a substitute for experimental validation.

| Property | Predicted Value/Rule | Significance |

| Molecular Weight | 193.06 g/mol | Conforms to Lipinski's Rule (< 500) |

| XLogP3 | 2.3 | Logarithm of the octanol/water partition coefficient; indicates lipophilicity. Conforms to Lipinski's Rule (< 5). |

| Hydrogen Bond Donors | 1 | Number of donor atoms (NH, OH). Conforms to Lipinski's Rule (≤ 5). |

| Hydrogen Bond Acceptors | 2 | Number of acceptor atoms (N, O). Conforms to Lipinski's Rule (≤ 10). |

| Polar Surface Area (PSA) | 53.2 Ų | Influences cell permeability. |

| Rotatable Bonds | 1 | Indicates molecular flexibility. |

This preliminary analysis suggests that this compound has physicochemical properties that are generally favorable for a potential drug candidate. However, a full in silico ADMET profile would require more extensive modeling to predict properties such as aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity.

Computational Studies on Non-Linear Optical (NLO) Properties

A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific computational studies investigating the non-linear optical (NLO) properties of this compound. While theoretical investigations of NLO characteristics are a significant area of research for various heterocyclic compounds, including many thiazole derivatives, this particular molecule does not appear to have been the subject of such focused analysis.

Computational chemistry, particularly using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for predicting the NLO response of organic molecules. nih.govresearchgate.net These studies typically calculate key parameters such as the dipole moment (μ), linear polarizability (α), and first (β) and second-order hyperpolarizabilities (γ) to evaluate a compound's potential for applications in optoelectronics and photonics. nih.govcas.cz The investigation of NLO properties in organic molecules is driven by their potential for use in technologies like optical data storage, signal processing, and optical switching. nih.gov

However, despite the synthesis and availability of this compound, dedicated research into its NLO properties, including detailed findings and data tables for hyperpolarizability, is not present in the reviewed literature. Therefore, no research findings or data tables on the NLO properties of this specific compound can be presented.

Medicinal Chemistry and Biological Activity of 5 Bromo N Methyl 1,3 Thiazol 2 Amine and Its Analogs

Antimicrobial Activity

Thiazole-containing compounds have been a focal point in the development of new antimicrobial agents, driven by the urgent need to combat rising antimicrobial resistance. jchemrev.commdpi.comnih.gov Researchers have explored various thiazole (B1198619) derivatives, demonstrating their potential to inhibit the growth of drug-sensitive and drug-resistant pathogens. biointerfaceresearch.comnih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Analogs of 5-Bromo-N-methyl-1,3-thiazol-2-amine have shown varied efficacy against a spectrum of bacteria. The antibacterial activity of thiazole derivatives is often influenced by the specific substitutions on the thiazole ring. jchemrev.com For instance, a series of 2,4-disubstituted thiazoles demonstrated that the presence of a nitro group at position 4 was significant for inhibiting microbial activity. mdpi.com

Studies have evaluated these compounds against clinically relevant strains. For example, some thiazole derivatives have shown inhibitory effects against Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus, or MRSA), Escherichia coli, and Pseudomonas aeruginosa. mdpi.comnih.govnih.gov In one study, thiazole-quinolinium derivatives exhibited potent, broad-spectrum antibacterial activity, with some analogs being up to 100 times more potent than methicillin against MRSA strains. nih.gov Another study synthesized novel thiazoles and tested them against S. aureus and E. coli, with one derivative showing a minimum inhibitory concentration (MIC) of 3.9 μg/ml against S. aureus and 15.6 μg/ml against E. coli. cu.edu.eg Similarly, certain thiazole derivatives have demonstrated inhibitory activity against P. mirabilis and S. dysenteriae. nih.gov The efficacy of these compounds can be seen in their MIC values, which quantify the concentration needed to inhibit bacterial growth.

Table 1: Antibacterial Activity of Selected Thiazole Analogs

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazol-4(5H)-one derivative (6d) | Staphylococcus aureus | 3.9 | cu.edu.eg |

| Thiazol-4(5H)-one derivative (6d) | Escherichia coli | 15.6 | cu.edu.eg |

| Thiazole-quinolinium derivative (4a) | S. aureus (MRSA) | 1-32 | nih.gov |

| 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole (12) | S. aureus | 125-150 | nih.gov |

| 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole (12) | E. coli | 125-150 | nih.gov |

| Synthesized Thiazole Derivative | Shigella dysenteriae | 125 | nih.gov |

| Synthesized Thiazole Derivative | Proteus mirabilis | 1000 | nih.gov |

| Pyrazoline derivative (9) | S. aureus (MDR) | 4 | nih.gov |

Antifungal Properties against Pathogenic Fungi

The antifungal potential of thiazole derivatives has been investigated against a range of pathogenic fungi. jchemrev.com Studies have shown that the thiazole nucleus is often essential for antifungal activity. nih.gov For instance, a series of newly synthesized thiazole derivatives containing a cyclopropane system demonstrated very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.govnih.gov

The efficacy of these compounds extends to filamentous fungi. One study evaluated thiazole derivatives against strains including Aspergillus flavus and Penicillium species. mdpi.comsemanticscholar.org Another series of 1,3-thiazole derivatives was screened against Aspergillus niger, with one compound exhibiting a MIC between 125–150 μg/mL. nih.gov The structure of the derivative plays a key role; for example, the presence of a -C=N spacer has been found to be beneficial for antifungal behavior against certain plant pathogens. mdpi.com

Table 2: Antifungal Activity of Selected Thiazole Analogs

| Compound Type | Fungal Strain | Activity (MIC in µg/mL or Inhibition) | Reference |

|---|---|---|---|

| Thiazole derivative with cyclopropane | Candida albicans | 0.008–7.81 | nih.govnih.gov |

| 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole (12) | Aspergillus niger | 125-150 | nih.gov |

| Thiazole derivative with 8-quinolinyl moiety | Aspergillus flavus | 6.25-12.5 | mdpi.comnih.gov |

| Piceatannol (Stilbenoid) | Aspergillus flavus | Moderate Inhibition | semanticscholar.org |

| Piceatannol (Stilbenoid) | Penicillium italicum | Moderate Inhibition | semanticscholar.org |

Mechanistic Investigations of Antimicrobial Action

The mechanism by which thiazole derivatives exert their antimicrobial effects involves targeting essential bacterial enzymes. nih.govnih.gov One critical target is tRNA (guanine37-N1)-methyltransferase (TrmD), an enzyme vital for the survival of many bacterial pathogens. nih.govneliti.com The inhibition of TrmD disrupts tRNA modification, a process crucial for bacterial survival, making it an attractive target for antibiotic development. nih.gov Structure-based design has led to the synthesis of thienopyrimidinone derivatives that are potent inhibitors of TrmD from Pseudomonas aeruginosa and Mycobacterium tuberculosis. nih.gov Docking studies of certain 2H-chromen-2-one derivatives containing a thiazole moiety suggest they may also act as inhibitors of TrmD. neliti.comresearchgate.net Another proposed mechanism for some thiazole analogs is the inhibition of the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall. cu.edu.eg

Anticancer and Cytotoxic Activities

Thiazole derivatives are recognized as a versatile scaffold in the design of anticancer agents. nih.govnih.govnih.gov Several thiazole-based drugs, such as Dasatinib, are used in cancer therapy, underscoring the therapeutic significance of this heterocyclic core. nih.govsemanticscholar.orgnih.gov Analogs have shown the ability to induce apoptosis and inhibit cell proliferation across various cancer cell lines. researchgate.netnih.gov

Inhibition of Key Oncogenic Targets

The anticancer activity of thiazole derivatives is often linked to their ability to inhibit key proteins involved in cancer cell proliferation and survival. nih.govnih.gov

Karyopherin beta 1 (KPNB1): KPNB1, an importin protein, is overexpressed in several cancers and plays a role in the nuclear transport of proteins essential for cell proliferation. nih.govmdpi.com Its inhibition can lead to significant suppression of cancer cell growth. nih.gov An aminothiazole derivative was found to have strong anticancer activity by targeting KPNB1, with a strong binding affinity (Kd: ~20 nM). nih.gov Inhibition of KPNB1 has also been shown to reduce the radiation-increased expression of PD-L1, an immune checkpoint molecule, suggesting a dual benefit in cancer therapy. mdpi.com

Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes, and their abnormal function is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov Thiazole derivatives have been extensively developed as inhibitors of various kinases. nih.govnih.govgoogle.comacs.org They have shown efficacy against serine/threonine kinases like Akt and GSK3β, as well as tyrosine kinases. nih.govnih.gov For example, one thiazole compound, AR-A014418, was identified as a selective inhibitor of GSK3β with an IC₅₀ value of 100 nM. nih.gov Other derivatives have demonstrated potent inhibition of B-RAFV600E kinase at nanomolar concentrations. nih.gov The development of dual inhibitors targeting multiple kinases is also an active area of research. acs.orgmdpi.com

Evaluation in Various Cancer Cell Lines and Potency Determination

The cytotoxic effects of 5-bromo-thiazole analogs and other derivatives have been evaluated across a wide range of human cancer cell lines. The potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug that is required for 50% inhibition in vitro.

For example, a series of novel bis-thiazole derivatives showed remarkable cytotoxic activities, with one compound exhibiting a potent IC₅₀ value of 0.6 nM against the HeLa cervical cancer cell line. frontiersin.org In another study, a thiazole derivative incorporating a phthalimide structure was found to be highly potent against the MCF-7 breast cancer cell line with an IC₅₀ of 0.2 µM. nih.gov A separate series of 1-benzyl-5-bromoindolin-2-one derivatives bearing a 4-arylthiazole moiety also showed promising activity against MCF-7 cells, with the most potent compound having an IC₅₀ of 2.93 µM. mdpi.com The substitution pattern on the thiazole ring significantly influences the anticancer activity. semanticscholar.orgnih.gov

Table 3: Cytotoxic Activity (IC₅₀) of Selected Thiazole Analogs in Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Bis-thiazole derivative (5c) | HeLa (Cervical Cancer) | 0.0006 | frontiersin.org |

| Bis-thiazole derivative (5f) | KF-28 (Ovarian Cancer) | 0.006 | frontiersin.org |

| Phthalimide-thiazole derivative (5b) | MCF-7 (Breast Cancer) | 0.2 | nih.gov |

| Phthalimide-thiazole derivative (5k) | MDA-MB-468 (Breast Cancer) | 0.6 | nih.gov |

| 1-Benzyl-5-bromoindolin-2-one derivative (7d) | MCF-7 (Breast Cancer) | 2.93 | mdpi.com |

| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (6) | C6 (Rat Glioma) | 3.83 (µg/mL) | semanticscholar.org |

| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (6) | A549 (Lung Adenocarcinoma) | 12.0 (µg/mL) | semanticscholar.org |

| 2-(2-hydrazinyl)-1,3-thiazole analogue (4) | MCF-7 (Breast Cancer) | 5.73 | mdpi.com |

Molecular Mechanisms of Antitumor Action

The 2-aminothiazole (B372263) scaffold, the core structure of this compound, is a cornerstone in the development of novel anticancer agents. nih.gov Derivatives from this class have demonstrated significant, selective inhibitory effects against a variety of human cancer cell lines, including those of the breast, leukemia, lung, and colon, often with potencies in the nanomolar range. nih.gov The molecular mechanisms underlying their antitumor activity are diverse and target critical pathways involved in cancer cell growth, proliferation, and survival.

A key mechanism is the targeted inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. researchgate.net For example, the 2-aminothiazole derivative N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide, also known as BMS-387032, is a potent and selective ATP-competitive inhibitor of the CDK2/cycE complex, with a half-maximal inhibitory concentration (IC50) of 48 nM. researchgate.net This compound displays significant selectivity, being 10 and 20 times less potent against CDK1/cycB and CDK4/cycD, respectively. researchgate.net Another notable CDK inhibitor from this class is SNS-032. nih.gov

Furthermore, these compounds interfere with essential cancer signaling pathways. The FDA-approved drug Alpelisib, a 2-aminothiazole derivative, functions as an oral inhibitor of the alpha-specific isoform of phosphoinositide 3-kinase (PI3K), a key component of a pathway frequently dysregulated in cancer. nih.gov Other derivatives have been identified as inhibitors of Traf2- and Nck-interacting kinase, another important target in cancer therapy. nih.gov

Induction of apoptosis, or programmed cell death, is another significant antitumor mechanism of 2-aminothiazole derivatives. koreascience.kr Studies have shown that treatment with potent compounds from this class leads to an increase in apoptotic cells in cancer cell lines like Hep3B. koreascience.kr At higher concentrations, these compounds can also induce necrosis. koreascience.kr The specific chemical groups attached to the aminothiazole core are critical, as they significantly influence the compound's antiproliferative activity. koreascience.kr Some derivatives also exhibit anti-metastatic potential by inhibiting the migration, invasion, and adhesion of cancer cells, such as the effect of ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate on Panc-1 pancreatic cancer cells, which showed an IC50 of 43.08 μM for proliferation inhibition. bohrium.com

Antiviral and Anti-HIV Potentials

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs, including several with potent antiviral properties. nih.govtandfonline.com Thiazole derivatives have demonstrated a broad spectrum of activity against various viruses, such as Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses, influenza, and coronaviruses. tandfonline.comnih.gov A prominent example is Ritonavir, an FDA-approved anti-HIV medication that incorporates a thiazole moiety in its structure. nih.govtandfonline.com

Activity against Viral Replication Mechanisms

A primary mode of anti-HIV action for many thiazole derivatives is the inhibition of the viral enzyme reverse transcriptase (RT). nih.gov Specifically, many have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on the enzyme, disrupting its function. nih.gov These NNRTIs have shown efficacy against both wild-type HIV-1 and strains that have developed resistance to other drugs. nih.gov For instance, the thiazolyl thiourea (B124793) derivative, N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea, inhibits HIV replication at subnanomolar concentrations and has demonstrated superior potency against both wild-type and NNRTI-resistant HIV-1 compared to established drugs like nevirapine and delavirdine, all while showing minimal toxicity to human cells. nih.gov

Other classes of thiazole derivatives, such as thiazole-acetamides, have also been identified as potent inhibitors of HIV-1 replication. researchgate.net In one study, a synthesized derivative (compound 6d) inhibited 97.21% of HIV-1 replication and directly inhibited the HIV-1 Reverse Transcriptase enzyme with an IC50 of 7.35 μM. researchgate.net Additionally, dimeric thiazole compounds have shown considerable activity against both wild-type and drug-resistant HIV-1 strains by impairing the function of RT. arabjchem.org

Anti-Prion Activity and Relevance to Neurodegenerative Diseases

2-Aminothiazoles have been identified as a novel class of compounds with significant anti-prion activity, holding promise for the treatment of fatal neurodegenerative conditions like Creutzfeldt-Jakob disease. nih.gov These diseases are caused by the misfolding of the native prion protein (PrPC) into a pathogenic, aggregation-prone state (PrPSc). nih.gov

The mechanism by which 2-aminothiazoles exert their anti-prion effect in infected neuroblastoma cells does not appear to involve reducing the levels of normal PrPC or directly breaking down the misfolded PrPSc. nih.gov Instead, it is theorized that these molecules may work by inhibiting other cellular factors that are required for the conversion of PrPC to PrPSc, or by enhancing the cell's natural clearance mechanisms for PrPSc. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and brain penetration of these compounds. nih.gov A notable success from this research is the analog (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine, which showed an effective concentration (EC50) of 0.94 µM in infected cells and achieved high concentrations in the brains of mice following oral administration. nih.gov This research highlights the potential of the thiazole scaffold in developing treatments for prion diseases and other neurodegenerative disorders characterized by protein misfolding. nih.govresearchgate.netgoogle.com

Enzyme Inhibition Studies and Target Validation

Alkaline Phosphatase Inhibition (Kinetics and Allosteric Studies)

Thiazole-containing compounds have been extensively studied as inhibitors of alkaline phosphatases (APs), a family of enzymes whose dysregulation is implicated in a range of diseases. mdpi.comsemanticscholar.orgmacewan.ca The overexpression of specific AP isozymes, such as intestinal alkaline phosphatase (IAP) and tissue-nonspecific alkaline phosphatase (TNAP), makes them valuable therapeutic targets. macewan.caresearchgate.net

Kinetic analyses have demonstrated that thiazole derivatives can inhibit APs through various mechanisms. For example, a thiazole-(5-aryl)oxadiazole hybrid was found to be a non-competitive inhibitor of alkaline phosphatase, with an inhibition constant (Ki) of 0.42 μM. rsc.orgnih.gov This was determined through Lineweaver-Burk plot analysis, which showed a decrease in the maximum reaction velocity (Vmax) with no change in the Michaelis constant (Km) upon inhibitor binding. rsc.orgnih.gov In contrast, other synthesized thiazole derivatives have been shown to act as uncompetitive inhibitors of IAP. macewan.ca

Computational methods, including molecular docking and allosteric studies, have been employed to understand how these inhibitors interact with the enzyme. mdpi.comrsc.orgnih.gov These studies reveal that the compounds can bind to allosteric sites, which are separate from the enzyme's active site, inducing a conformational change that leads to inhibition. mdpi.com These binding interactions are stabilized by a network of hydrogen bonds and hydrophobic interactions with amino acid residues within the binding pocket. nih.gov A particularly potent example is 2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide, which selectively inhibits human TNAP with an IC50 value of just 0.079 ± 0.002 µM. researchgate.net

Table 1: Alkaline Phosphatase Inhibition by Thiazole Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Compound Class | Specific Compound Example | Enzyme Target | IC50 Value (µM) | Mode of Inhibition | Reference |

|---|---|---|---|---|---|

| Thiazole-(5-aryl)oxadiazole hybrid | Compound 8g | Alkaline Phosphatase | 0.42 (Ki) | Non-competitive | rsc.orgnih.gov |

| Thiazol-2-ylidene-benzamide derivative | 2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (2e) | h-TNAP | 0.079 ± 0.002 | Not specified | researchgate.net |

| 2-Tetradecanoylimino-3-aryl-4-methyl-1,3-thiazoline | Compound 2f | Alkaline Phosphatase | Potent inhibitor | Not specified | mdpi.com |

Inhibition of Urease, α-Glucosidase, and α-Amylase

Urease Inhibition: Thiourea derivatives incorporating a thiazole ring have been explored as inhibitors of urease, an enzyme critical for the survival of certain pathogenic bacteria like Helicobacter pylori. nih.govresearchgate.net The effectiveness of these inhibitors is highly dependent on the chemical nature and placement of substituents on the molecule. nih.gov For instance, studies on related heterocyclic compounds have shown that bromo-substituted rings can confer greater activity compared to chloro- or fluoro-substituted analogs. nih.gov Molecular modeling suggests these inhibitors function by interacting with key residues and essential nickel ions within the urease active site. researchgate.net

α-Glucosidase Inhibition: Thiazole derivatives have emerged as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. nih.govresearchgate.netnih.gov By blocking this enzyme, these compounds can slow down the absorption of glucose, which is a therapeutic strategy for managing post-meal high blood sugar in individuals with diabetes. nih.gov A series of 2-imino-1,3-thiazolines displayed highly selective and potent α-glucosidase inhibition, with one derivative, 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide, showing an IC50 of 1.47 ± 0.05 μM, approximately 24 times more potent than the standard drug acarbose (IC50 = 35.1 ± 0.14 μM). nih.gov SAR studies indicate that electron-withdrawing groups, such as fluorine, significantly enhance inhibitory activity. nih.gov Related analogs, such as 7-carbo–substituted 5-bromo-3-methylindazoles, have also demonstrated significant α-glucosidase inhibition, with IC50 values in the low-micromolar and even sub-micromolar range. researchgate.net

α-Amylase Inhibition: While research on α-glucosidase inhibition by thiazoles is well-documented, specific data on α-amylase inhibition by this compound itself is limited within the scope of the provided sources. However, the therapeutic approach of inhibiting carbohydrate-digesting enzymes often involves targeting both α-glucosidase and α-amylase. mdpi.com It is therefore plausible that thiazole derivatives that are potent α-glucosidase inhibitors may also possess some activity against α-amylase, though this requires further dedicated investigation.

Table 2: Inhibition of Urease and α-Glucosidase by Thiazole Analogs This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Compound Class | Specific Compound Example | Enzyme Target | IC50 Value (µM) | Standard Drug (IC50 µM) | Reference |

|---|---|---|---|---|---|

| 2-Imino-1,3-thiazoline | 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide | α-Glucosidase | 1.47 ± 0.05 | Acarbose (35.1 ± 0.14) | nih.gov |

| 7-Aryl-5-bromo-3-methylindazole | 7-aryl- (3a–f) | α-Glucosidase | 0.50–51.51 | Acarbose (0.82) | researchgate.net |

| 7-(Arylethynyl)-5-bromo-3-methylindazole | 7-(arylethynyl)- (4a–f) | α-Glucosidase | 0.42–23.71 | Acarbose (0.82) | researchgate.net |

Investigations into Interactions with Specific Biological Targets (e.g., Enzymes, Receptors)

The thiazole nucleus is a critical scaffold in the development of compounds that interact with a variety of biological targets, including enzymes and receptors. globalresearchonline.netrsc.org Derivatives of 2-aminothiazole, in particular, have been the focus of significant research to understand their mechanisms of action at the molecular level.

Enzyme Inhibition:

Thiazole derivatives have demonstrated inhibitory activity against several key enzymes implicated in various diseases.

Cyclooxygenases (COX): Cyclooxygenases are enzymes crucial for platelet activation and inflammation. nih.gov COX-1 is typically present in most cells, while COX-2 is an inducible enzyme that is highly expressed during inflammatory responses. nih.gov Studies on thiazole derivatives have revealed their potential as COX inhibitors. For instance, two novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (compound 2), have shown potent inhibition of COX-2-dependent prostaglandin E2 (PGE2) production with IC50 values of 9.01±0.01µM and 11.65±6.20µM, respectively. nih.gov Further investigation revealed that compound 1 is a specific inhibitor of COX-1, whereas compound 2 did not affect COX-1 activity. nih.gov Molecular docking analyses have supported these findings, showing differential binding of these compounds within the catalytic sites of COX-1 and COX-2. nih.gov Another study on a series of thiazole carboxamide derivatives identified compounds with potent inhibitory activity against both COX-1 and COX-2. acs.org Specifically, compound 2b was the most effective against COX-1 (IC50 of 0.239 μM) and also showed strong activity against COX-2 (IC50 of 0.191 μM). acs.org

Carbonic Anhydrases (CAs): The inhibitory effects of 2-amino thiazole derivatives on human carbonic anhydrase I and II isoenzymes (hCA I and hCA II) have been investigated. nih.gov The compound 2-amino-4-(4-chlorophenyl)thiazole was found to be a potent inhibitor of hCA I with a Ki of 0.008 ± 0.001 μM. nih.gov Meanwhile, 2-amino-4-(4-bromophenyl)thiazole showed the strongest inhibition against hCA II, with a Ki of 0.124 ± 0.017 μM. nih.gov Molecular docking studies indicated that 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole had the highest estimated binding energy against both hCA I and hCA II. nih.gov

Cholinesterases: The same study also explored the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The 2-amino-4-(4-bromophenyl)thiazole derivative was the most effective inhibitor against both AChE (Ki of 0.129 ± 0.030 μM) and BChE (Ki of 0.083 ± 0.041 μM). nih.gov Molecular docking suggested that 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole had the most favorable binding energies for these enzymes as well. nih.gov Other research has also identified thiazole-based derivatives as potent AChE inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. acs.org

Other Enzymes: Thiazole derivatives have also been shown to inhibit other enzymes like trypsin and chymotrypsin. nih.gov

Receptor Interactions:

AMPA Receptors: Thiazole-carboxamide derivatives have been evaluated for their modulatory effects on α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission. mdpi.com All tested compounds demonstrated potent inhibition of AMPAR-mediated currents, with one derivative, TC-2, being the most powerful across all subunits. mdpi.com These compounds were found to act as negative allosteric modulators, suggesting their potential as neuroprotective agents. mdpi.com

Dopamine D3 Receptors: In the context of antihypertensive activity, molecular docking studies have been performed on thiazole derivatives against the human dopamine D3 receptor. researchgate.net

The following table summarizes the inhibitory activities of selected thiazole derivatives against various enzymes.

| Compound/Derivative | Target Enzyme | Activity (Ki/IC50) | Reference |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 μM (Ki) | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 μM (Ki) | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 μM (Ki) | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 μM (Ki) | nih.gov |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-1 | 5.56x10-8 ± 2.26x10-8 µM (IC50) | nih.gov |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide | COX-2 | 9.01 ± 0.01 µM (IC50) | nih.gov |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | 11.65 ± 6.20 µM (IC50) | nih.gov |

| Thiazole carboxamide derivative 2b | COX-1 | 0.239 μM (IC50) | acs.org |

| Thiazole carboxamide derivative 2b | COX-2 | 0.191 μM (IC50) | acs.org |

Anti-inflammatory and Analgesic Properties

Thiazole derivatives are recognized for their significant anti-inflammatory and analgesic activities, making them promising candidates for the development of new therapeutic agents. wisdomlib.orgfabad.org.trresearchgate.net The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.net

A variety of thiazole derivatives have been synthesized and evaluated for their anti-inflammatory potential using in vivo models like the carrageenan-induced paw edema test in rats. nih.govtandfonline.com In one study, a series of 4-arylthiazole acetic acid and 2-aminothiazole derivatives were examined, and several compounds were found to strongly suppress paw edema formation. nih.gov Two compounds, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid, were selected for more detailed investigation and were found to have a better gastrointestinal safety profile compared to existing drugs like fentiazac and ibuprofen. nih.gov

Another study focused on novel 4-benzyl-1,3-thiazole derivatives, designed based on the dual COX/LOX inhibitor darbufelone. tandfonline.com These compounds were also tested using the carrageenan-induced paw edema model, with one derivative, RS31, emerging as the most potent in the series. tandfonline.com The structural design of these molecules involved a bioisosteric approach to enhance metabolic stability. tandfonline.com

Hybrid molecules incorporating the thiazole scaffold have also shown promise. For instance, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been synthesized and found to effectively inhibit the release of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in vitro. nih.gov The structure-activity relationship analysis revealed that the introduction of electron-withdrawing groups at the amino position enhanced their anti-inflammatory activity. nih.gov

The analgesic properties of thiazole derivatives have also been reported, often in conjunction with their anti-inflammatory effects. fabad.org.tr

The table below presents data on the anti-inflammatory activity of selected thiazole derivatives.

| Compound/Derivative Series | Model | Key Findings | Reference |

| 4-arylthiazole acetic acid and 2-aminothiazole derivatives | Carrageenan-induced rat paw edema | Several compounds strongly suppressed paw edema. Two lead compounds showed less gastric damage than reference drugs. | nih.gov |

| 4-Benzyl-1,3-thiazole derivatives | Carrageenan-induced rat paw edema | Molecule RS31 was the most potent. Carbalkoxy amino series showed better activity than the phenyl amino series. | tandfonline.com |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | In vitro (LPS-induced RAW264.7 cells) | Most compounds effectively inhibited the release of NO, IL-6, and TNF-α. Compound 13b was the most potent. | nih.gov |

| Synthesized thiazole derivatives (3a, 3c, 3d) | Carrageenan and formalin-induced edema | Compounds 3c and 3d showed the most promising results with up to 44% and 41% inhibition in the carrageenan test. | wisdomlib.org |

Antioxidant Activity and Free Radical Scavenging Assays (e.g., DPPH)

Thiazole derivatives have demonstrated notable antioxidant and free radical scavenging properties in various assays. mdpi.comnih.gov These activities are crucial in combating oxidative stress, which is implicated in numerous pathological conditions.

The antioxidant potential of aminothiazole derivatives has been extensively studied. For example, a dendrodoine analogue, (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole), exhibited concentration-dependent antioxidant ability in multiple biochemical assays. nih.gov This compound was effective in scavenging various radicals, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical, hydroxyl radicals, and nitric oxide (NO) radicals. nih.gov Mechanistic studies using pulse radiolysis revealed that it scavenges peroxyl radicals with a high bimolecular rate constant. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of these compounds. nih.govexcli.de In one study, a series of (E)-2-(2-allylidenehydrazinyl)thiazole derivatives were synthesized and tested for their radical scavenging properties. Compound 9 from this series showed promising antioxidant and nitric oxide radical scavenging activities, with 81.7% and 81.0% scavenging, respectively, at a concentration of 1000 µg/ml. nih.gov

Another study on 2-aminothiazole sulfonamide derivatives also used the DPPH assay to investigate their antioxidant effects. excli.de Compound 8 in this series was identified as the most promising, with a potent DPPH scavenging activity of 90.09%. excli.de

Furthermore, the synthesis of novel thiazole and thiazolidinone derivatives with phenolic fragments has yielded compounds with significant antioxidant activity. mdpi.com The antioxidant capacity of these compounds was assessed using both the ABTS radical cation scavenging method and the ferric reducing antioxidant power (FRAP) assay. mdpi.com Many of the synthesized substances demonstrated higher antioxidant activity than the standard antioxidant, 4-methyl-2,6-di-tert-butylphenol. mdpi.com

The table below summarizes the antioxidant activity of selected thiazole derivatives.

| Compound/Derivative Series | Assay | Key Findings | Reference |

| (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole) | ABTS, Hydroxyl radical scavenging, NO radical scavenging | Showed concentration-dependent antioxidant ability. Scavenged peroxyl radicals with a high rate constant. | nih.gov |

| (E)-2-(2-allylidenehydrazinyl)thiazole derivatives | Antioxidant and Nitric oxide radical scavenging | Compound 9 exhibited 81.7% antioxidant and 81.0% nitric oxide radical scavenging activity at 1000 µg/ml. | nih.gov |

| 2-aminothiazole sulfonamide derivatives | DPPH assay | Compound 8 was the most potent with 90.09% DPPH scavenging activity. | excli.de |

| Thiazole and thiazolidinone derivatives with phenolic fragments | ABTS and FRAP assays | Most synthesized compounds showed better antioxidant activity than the standard. | mdpi.com |

| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Free radical scavenging | Pointed to an important antioxidant potential in terms of scavenging free radicals. | mdpi.com |

Other Pharmacological Activities

The versatile thiazole scaffold has been incorporated into molecules exhibiting a wide array of pharmacological activities beyond those previously discussed. globalresearchonline.netfabad.org.trnih.gov These diverse biological actions underscore the importance of thiazole derivatives in medicinal chemistry. nih.govresearchgate.net